molecular formula C13H18ClNO3 B2638841 2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid;hydrochloride CAS No. 2260937-42-4

2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid;hydrochloride

Numéro de catalogue: B2638841
Numéro CAS: 2260937-42-4
Poids moléculaire: 271.74
Clé InChI: PYPIBDDAIPETNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the tetrahydroisoquinoline (THIQ) family, characterized by a bicyclic aromatic structure fused to a six-membered heterocyclic ring. The molecule features a 6-hydroxy substitution on the THIQ scaffold and a branched 2-methylpropanoic acid group attached to the nitrogen atom, forming a hydrochloride salt.

Propriétés

IUPAC Name

2-(6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-13(2,12(16)17)11-10-4-3-9(15)7-8(10)5-6-14-11;/h3-4,7,11,14-15H,5-6H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPIBDDAIPETNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C2=C(CCN1)C=C(C=C2)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid; hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H17N1O3·HCl
  • Molecular Weight : 273.74 g/mol
  • CAS Number : Not explicitly listed in the sources but relates to THIQ derivatives.

Biological Activity Overview

Tetrahydroisoquinoline derivatives have been extensively studied for their pharmacological properties. The biological activities of 2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid; hydrochloride include:

  • Neuroprotective Effects : THIQ analogs have shown potential in protecting neuronal cells from apoptosis and oxidative stress. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
  • Anticancer Properties : Research indicates that certain THIQ derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving Bcl-2 family proteins. For instance, compounds similar to THIQ have demonstrated binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating cell survival and apoptosis .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : Studies reveal that THIQ derivatives can activate caspase pathways leading to programmed cell death in cancer cells. For example, a related compound was shown to induce caspase-3 activation in Jurkat cells .
  • Neurotransmitter Modulation : The structural characteristics of THIQs allow them to interact with neurotransmitter receptors, potentially enhancing dopaminergic activity and providing neuroprotective effects.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in neuronal tissues.

Case Studies and Research Findings

Several studies highlight the biological potential of THIQ derivatives:

  • A review article discusses the medicinal chemistry perspectives of THIQ analogs, emphasizing their structural–activity relationships (SAR) and their mechanisms against various pathogens and neurodegenerative conditions .
  • In vitro studies demonstrate that certain THIQ derivatives exhibit significant anti-proliferative activity against cancer cell lines. For example, a study found that specific analogs could inhibit cancer cell growth by targeting apoptotic pathways .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
THIQ Derivative ANeuroprotectiveCaspase activation
THIQ Derivative BAnticancerBcl-2 inhibition
2-Methyl-THIQAntioxidantFree radical scavenging

Applications De Recherche Scientifique

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of tetrahydroisoquinoline compounds can inhibit cancer cell proliferation. The specific mechanisms of action are still under investigation but may involve interference with cellular signaling pathways .
  • Neuroprotective Effects : The compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems or exert antioxidant effects .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

Several case studies have explored the pharmacological applications of tetrahydroisoquinoline derivatives:

  • Anticancer Research : A study demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases .
  • Neuroprotection : Research indicated that compounds similar to 2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid; hydrochloride can protect neuronal cells from oxidative stress-induced damage in vitro .
  • Antimicrobial Studies : Investigations into related compounds have shown promise against bacterial strains resistant to conventional antibiotics, suggesting a potential role in combating antimicrobial resistance .

Analyse Des Réactions Chimiques

Hydroxyl Group (C6 Position)

  • Etherification : Reacts with alkyl/aryl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (DMF, THF) using K₂CO₃ or NaH as base.

    • Example: Formation of methoxy derivatives at 60–80°C .

  • Protection/Deprotection :

    • Silylation : TBSCl/imidazole in DMF protects hydroxyl groups for multi-step syntheses .

    • Acetylation : Acetic anhydride/pyridine yields acetylated intermediates.

Carboxylic Acid Group

  • Amidation : Activated via EDC/HOBt or SOCl₂ to form amides with primary/secondary amines .

    • Example: Reaction with thiazol-2-amine produces bioactive amides .

  • Esterification : Methanol/H₂SO₄ converts acid to methyl ester derivatives .

Tetrahydroisoquinoline Core

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in CH₂Cl₂/Et₃N to form quaternary ammonium salts .

  • Oxidation : Susceptible to DDQ or MnO₂, forming dihydroisoquinolinium intermediates .

Cyclization and Ring-Modification Reactions

Reaction TypeConditionsProducts/IntermediatesKey Reagents
Pictet-Spengler Acidic (HCl/EtOH, 60°C)β-Carboline fused systemsAldehydes (e.g., formaldehyde)
Bischler-Napieralski POCl₃/PCl₅, refluxDihydroisoquinoline derivativesβ-Arylethylamides
Hydroamination Brønsted acid (TFA, 40°C)Polycyclic alkaloid analogsVinylphenylethylamines
  • Notes :

    • Diastereoselectivity : Hydroamination reactions favor cis-products due to steric control .

    • Anomalous cyclizations : Electron-donating substituents trigger ring expansions (e.g., azaazulenes) .

Stability and Side Reactions

  • Hydrolysis : Carboxylic acid group hydrolyzes esters/amides under strong acidic/basic conditions (pH <2 or >10) .

  • Oxidative Degradation : Air-sensitive in solution; stabilizers (BHT) required for long-term storage.

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming methylpropanoate byproducts .

Pharmacological Derivatization Pathways

Target ModificationReaction SchemeBiological Relevance
Acylation React with (E)-3-(furyl)acrylic acidEnhances receptor affinity (e.g., 5-HT)
Sulfonation ClSO₃H/DMAP in CH₂Cl₂Improves water solubility
Metal Complexation Cu(II)/Zn(II) acetateExplored for antimicrobial activity

Analytical Characterization Data

  • Esterification Kinetics : Methyl ester formation follows pseudo-first-order kinetics (k = 0.12 h⁻¹) in MeOH/H₂SO₄ .

  • pKa Values :

    • Carboxylic acid: 3.8 ± 0.2

    • Hydroxyl group: 9.1 ± 0.3 .

This compound’s reactivity profile enables tailored modifications for drug discovery, particularly in central nervous system (CNS) therapeutics . Experimental protocols should prioritize anhydrous conditions and inert atmospheres to suppress side reactions .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities with analogous THIQ derivatives:

Compound Name (CAS) Substituents on THIQ Core Carboxylic Acid Group Molecular Formula Molecular Weight Key Properties (Inferred)
Target Compound 6-hydroxy 2-methylpropanoic acid Likely C₁₃H₁₈ClNO₃ ~280 (estimated) Higher polarity due to -OH; branched chain reduces crystallinity
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propanoic acid HCl (1265964-21-3) None (parent THIQ) Propanoic acid C₁₂H₁₆ClNO₂ 241.71 Lower polarity; straight-chain acid
2-(6,7-Dimethoxy-THIQ-1-yl)acetic acid HCl (53009-13-5) 6,7-dimethoxy Acetic acid C₁₃H₁₈ClNO₄ 287.74 Lipophilic (methoxy); lower solubility
(6-Chloro-THIQ-1-yl)methanol HCl (1391017-09-6) 6-chloro Methanol C₁₀H₁₃Cl₂NO 234.12 Electrophilic Cl; alcohol functionality

Key Observations :

  • Substituent Effects : The 6-hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to methoxy () or chloro () analogs. This may improve aqueous solubility but reduce membrane permeability.
  • Molecular Weight : The target compound’s estimated weight (~280) aligns with analogs, suggesting similar pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methylpropanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step routes starting from tetrahydroisoquinoline precursors. Key steps include cyclization, hydroxylation, and HCl salt formation. Optimization includes temperature control (e.g., 40–60°C for cyclization), use of catalysts like palladium for coupling reactions, and purification via recrystallization in ethanol/water or HPLC with C18 columns . Yield improvements (>70%) are achievable by monitoring pH during salt formation and using anhydrous HCl gas in non-polar solvents.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks (e.g., distinguishing isoquinoline protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 296.12) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXD) resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. What solvent systems are recommended for recrystallization to achieve high crystalline purity?

  • Methodological Answer : Ethanol/water (3:1 v/v) or isopropanol/dichloromethane (gradient cooling from 50°C to 4°C) are effective for tetrahydroisoquinoline hydrochlorides. Solubility studies show >90% recovery in these systems .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and crystallographic results during characterization?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) versus static solid-state structures (X-ray). Strategies include:

  • Using 2D NMR (e.g., HSQC, NOESY) to confirm spatial arrangements .
  • Reassessing crystallographic data with SHELXL’s TWIN/BASF commands to model twinning or disorder .
  • Cross-validating with IR spectroscopy to detect hydrogen-bonding patterns absent in solution .

Q. What methodologies are recommended for identifying and quantifying trace impurities in synthesis batches?

  • Methodological Answer :

  • HPLC-MS with Gradient Elution : C18 columns (5 µm, 250 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients (5→95% over 30 min) separate impurities at 254 nm .
  • Reference Standards : Compare retention times and MS fragmentation to EP-certified impurities (e.g., methyl ester byproducts) .
  • Limit of Quantification (LOQ) : Achieves 0.05% w/w for common impurities .

Q. In crystallographic refinement of this hydrochloride salt, how can twinning or disorder be effectively modeled using SHELX software?

  • Methodological Answer :

  • Twin Law Identification : Use PLATON to detect twinning (e.g., pseudo-merohedral twinning with a twin fraction >0.3) .
  • SHELXL Commands : Apply TWIN and BASF to refine twin domains. For disorder, split atomic positions with PART and refine occupancy factors .
  • Validation : Check R1 (<5%) and wR2 (<12%) residuals post-refinement .

Q. How can computational modeling complement experimental data in predicting the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict hydrolysis pathways (e.g., ester cleavage at pH < 3) using AMBER force fields .
  • pKa Calculations : COSMO-RS predicts protonation states of the hydroxyl and amine groups, guiding stability studies in buffers (pH 2–8) .

Q. What are the critical parameters for ensuring stoichiometric hydrochloride formation during salt preparation?

  • Methodological Answer :

  • pH Control : Maintain pH 1.5–2.0 during HCl addition to avoid free-base precipitation .
  • Drying : Lyophilize at −50°C under vacuum (0.1 mBar) to prevent hydrate formation .
  • Stoichiometric Confirmation : Titrate residual Cl− with AgNO3 (≥99% chloride content) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.